7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It is a bicyclic compound featuring a heptene ring with two ketone groups at positions 2 and 3, and a methylethylidene group at position 7 . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile . . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methylethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely due to the presence of the ketone groups and the strained bicyclic structure, which makes it susceptible to nucleophilic attack and other chemical transformations . These interactions can lead to the formation of reactive intermediates that participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dione: Lacks the methylethylidene group, making it less reactive in certain reactions.
Bicyclo[2.2.1]heptane-2,3-dione: Similar structure but different functional groups, leading to different reactivity and applications.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride group, which imparts different chemical properties and reactivity.
Uniqueness
7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione is unique due to the presence of the methylethylidene group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis . Its strained bicyclic structure also contributes to its distinct chemical behavior .
Properties
CAS No. |
60526-38-7 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
7-propan-2-ylidenebicyclo[2.2.1]hept-5-ene-2,3-dione |
InChI |
InChI=1S/C10H10O2/c1-5(2)8-6-3-4-7(8)10(12)9(6)11/h3-4,6-7H,1-2H3 |
InChI Key |
UMKWEVHCLDVTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C=CC1C(=O)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.